2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Brand Name: Vulcanchem
CAS No.: 765926-19-0
VCID: VC7895435
InChI: InChI=1S/C10H7Cl2N5S/c1-4-14-15-10-17(4)16-9(18-10)6-2-5(11)3-7(12)8(6)13/h2-3H,13H2,1H3
SMILES: CC1=NN=C2N1N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N
Molecular Formula: C10H7Cl2N5S
Molecular Weight: 300.17 g/mol

2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

CAS No.: 765926-19-0

Cat. No.: VC7895435

Molecular Formula: C10H7Cl2N5S

Molecular Weight: 300.17 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline - 765926-19-0

Specification

CAS No. 765926-19-0
Molecular Formula C10H7Cl2N5S
Molecular Weight 300.17 g/mol
IUPAC Name 2,4-dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Standard InChI InChI=1S/C10H7Cl2N5S/c1-4-14-15-10-17(4)16-9(18-10)6-2-5(11)3-7(12)8(6)13/h2-3H,13H2,1H3
Standard InChI Key SNPDJDJHMBPTPY-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N
Canonical SMILES CC1=NN=C2N1N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name of the compound, 2,4-dichloro-6-(3-methyl-[1, triazolo[3,4-b] thiadiazol-6-yl)aniline, reflects its intricate structure. The molecule consists of:

  • A triazolothiadiazole bicyclic system (a fusion of triazole and thiadiazole rings) with a methyl group at position 3.

  • An aniline group substituted at position 6 with two chlorine atoms at positions 2 and 4 .

The molecular formula C₁₀H₇Cl₂N₅S confirms the presence of ten carbon atoms, seven hydrogen atoms, two chlorine atoms, five nitrogen atoms, and one sulfur atom . Key synonyms include AKOS BB-7677 and ASISCHEM B67407, which are identifiers used by chemical suppliers .

Table 1: Molecular Properties of 2,4-Dichloro-6-(3-methyl- triazolo[3,4-b][1, thiadiazol-6-yl)aniline

PropertyValueSource
Molecular FormulaC₁₀H₇Cl₂N₅S
Molecular Weight300.17 g/mol
SynonymsAKOS BB-7677, ASISCHEM B67407
CAS NumberNot Available-

Structural Analysis and Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are absent in available literature, its structural analog, 4-(3-methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline (PubChem CID 405797), provides insights. The analog shares the triazolothiadiazole-aniline backbone but lacks chlorine substituents . Its SMILES notation, CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N, illustrates the connectivity of rings and substituents . By analogy, the target compound’s structure would include chlorine atoms at the 2- and 4-positions of the aniline ring, introducing steric and electronic effects that alter reactivity and solubility.

Synthesis and Manufacturing

Synthetic Routes

  • Cyclocondensation Reactions: Between thiosemicarbazides and carboxylic acids under acidic conditions.

  • Huisgen Cycloaddition: Click chemistry approaches using azides and alkynes.

The presence of chlorine substituents suggests post-synthetic modifications, such as electrophilic aromatic substitution on a preformed triazolothiadiazole-aniline intermediate .

Table 2: Supplier Information

Supplier LocationContact EmailProduct List ID
Germanyakos@akosgmbh.de6717
United Kingdomsales@zerenex-molecular.com6204

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